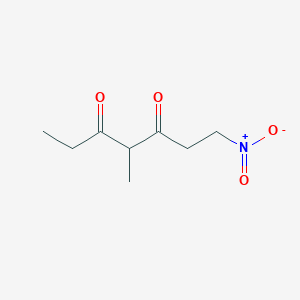
3,5-Heptanedione, 4-methyl-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Heptanedione, 4-methyl-1-nitro- is an organic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a heptanedione backbone, which includes a methyl group at the 4th position
Preparation Methods
The synthesis of 3,5-Heptanedione, 4-methyl-1-nitro- can be achieved through several methods. One common approach involves the reaction of methylethylketone and ethyl propionate in the presence of an alkali metal alkoxide catalyst . This method avoids the use of solvents, thereby reducing waste and production costs. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Heptanedione, 4-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and bases like sodium hydride.
Scientific Research Applications
3,5-Heptanedione, 4-methyl-1-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Heptanedione, 4-methyl-1-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diketone structure can undergo various condensation reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar compounds to 3,5-Heptanedione, 4-methyl-1-nitro- include other nitro-substituted diketones and heptanediones. For example:
3,5-Heptanedione: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3,5-heptanedione: Similar structure but without the nitro group, affecting its chemical properties and reactivity. The presence of the nitro group in 3,5-Heptanedione, 4-methyl-1-nitro- makes it unique and more versatile in various chemical reactions and applications.
Properties
CAS No. |
62250-63-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methyl-1-nitroheptane-3,5-dione |
InChI |
InChI=1S/C8H13NO4/c1-3-7(10)6(2)8(11)4-5-9(12)13/h6H,3-5H2,1-2H3 |
InChI Key |
HVXSMBVGUWLSCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















